2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for acetamide derivatives with pyridine substituents. The base compound, without the dihydrochloride salt form, is systematically named as 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide. This nomenclature reflects the acetamide backbone structure with an amino group at the 2-position and dual N-substitution with both a methyl group and a pyridin-3-ylmethyl moiety.
The dihydrochloride salt form carries the Chemical Abstracts Service registry number 1240528-55-5, which serves as the primary identifier for this specific salt derivative. This registry number distinguishes the dihydrochloride form from the parent free base compound, which possesses the Chemical Abstracts Service number 1154667-37-4. The distinction between these registry numbers is crucial for accurate chemical identification and procurement, as the salt form exhibits different physicochemical properties compared to the free base.
The International Union of Pure and Applied Chemistry name construction follows the standard nomenclature hierarchy, beginning with the acetamide core structure and systematically incorporating the substituent groups. The 2-amino designation indicates the presence of an amino functional group at the alpha carbon relative to the carbonyl group, while the N-methyl-N-(pyridin-3-ylmethyl) prefix describes the dual substitution pattern on the acetamide nitrogen atom.
Molecular Formula and Weight Analysis
The molecular formula of 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is established as C9H15Cl2N3O, reflecting the incorporation of two hydrochloride molecules into the crystal structure of the parent compound. This formula represents a significant modification from the parent free base, which exhibits the molecular formula C9H13N3O. The addition of the two hydrochloride units contributes substantially to the overall molecular weight and influences the compound's solubility characteristics and stability profile.
The molecular weight analysis reveals precise values that distinguish between the different forms of this compound. The dihydrochloride salt form exhibits a molecular weight of 252.14 grams per mole, while the parent free base compound displays a molecular weight of 179.22 grams per mole. This 72.92 gram per mole difference directly corresponds to the addition of two hydrochloride molecules (each contributing approximately 36.46 grams per mole), confirming the stoichiometric relationship in the salt formation.
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| Free Base | C9H13N3O | 179.22 | 1154667-37-4 |
| Dihydrochloride Salt | C9H15Cl2N3O | 252.14 | 1240528-55-5 |
The computational analysis of molecular properties reveals additional structural insights. The base compound demonstrates specific computational descriptors including an International Chemical Identifier string of InChI=1S/C9H13N3O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7,10H2,1H3. The corresponding Simplified Molecular Input Line Entry System representation is CN(CC1=CN=CC=C1)C(=O)CN, which provides a standardized linear notation for the molecular structure.
Properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-12(9(13)5-10)7-8-3-2-4-11-6-8;;/h2-4,6H,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUFDFDWAIHNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a compound of significant interest due to its potential biological activities and therapeutic applications. It is characterized by its unique molecular structure, which includes a pyridine ring and an acetamide group. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C9H15Cl2N3O
- Molecular Weight : 252.14 g/mol
- Appearance : Powder at room temperature
The biological activity of 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various cellular processes through these interactions, although the exact pathways remain under investigation.
Biological Activity Overview
Research indicates that compounds similar to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride exhibit a range of biological activities:
- Opioid Kappa Agonism : Some studies suggest that this compound may act as an opioid kappa agonist, potentially influencing pain modulation and other physiological responses.
- Antiallergic Properties : There is ongoing research into its effectiveness in developing antiallergic agents, highlighting its relevance in allergy treatment.
- Enzyme Interaction : The compound's binding affinity to various enzymes has been studied, indicating its potential role as a pharmacological agent.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride | Opioid kappa agonist, potential antiallergic agent | |
| N-[2-(1-pyrrolidinyl)ethyl]acetamides | Opioid receptor interactions | |
| N-(pyridin-4-yl)(indol-3-yl)acetamides | Antiallergic properties |
Notable Research Findings
- A study demonstrated that derivatives of this compound exhibited significant binding affinity to certain receptors, suggesting their potential use in drug development targeting specific biological pathways.
- Another research highlighted the favorable pharmacokinetic profile of related compounds, including sufficient oral bioavailability and low toxicity in animal models, which supports their therapeutic viability .
Safety Profile
In toxicity studies, compounds similar to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride have shown no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .
Scientific Research Applications
Biological Research Applications
Antiproliferative Activity
Research has shown that compounds related to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazolidine-4-carboxylic acid amides have demonstrated selective growth inhibition against melanoma and prostate cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the side chain can significantly influence the cytotoxicity of these compounds .
Buffering Agent in Cell Cultures
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains pH levels within the optimal range of 6 to 8.5, which is crucial for cellular processes and experiments involving live cells . The ability to stabilize pH is essential in various biological assays and experimental setups.
Pharmaceutical Applications
Drug Development
The compound's structure suggests it could be utilized as a pharmacophore in drug design. Aminopyridines, including those similar to 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide, have been recognized for their therapeutic potential in treating conditions such as cancer and neurological disorders. The incorporation of pyridine rings into drug candidates often enhances their bioactivity due to improved interaction with biological targets .
Bioisosteric Modifications
In drug design, bioisosteres are often employed to enhance the pharmacological properties of lead compounds. The amide bond present in this compound can be modified or replaced with bioisosteres like triazoles or other nitrogen-containing heterocycles to improve stability and efficacy against specific targets, particularly in cancer therapy .
Chemical Synthesis
Synthesis Techniques
The synthesis of N-(pyridin-2-yl)amides and related compounds has been achieved through various methodologies, including Cu-catalyzed reactions and metal-free conditions using iodine as a catalyst. These methods allow for the efficient construction of complex molecular architectures from simple starting materials, which is critical in medicinal chemistry .
Case Studies and Research Findings
Chemical Reactions Analysis
Alkylation Reactions
The compound participates in alkylation reactions at its primary and secondary amine sites. Methyl iodide is commonly used to introduce methyl groups, enhancing lipophilicity for pharmacological applications.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, DMF, 60°C, 12 h | N-methylated derivative | 75–85% | |
| Ethyl bromide, K₂CO₃, acetone | N-ethylated product | 68% |
The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, followed by deprotonation. Steric hindrance from the pyridin-3-ylmethyl group slightly reduces yields compared to simpler amines.
Acylation Reactions
Acylation occurs at the amino group, forming stable amide derivatives. This reaction is critical for modifying bioavailability and target affinity.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, CH₂Cl₂, 0°C, 2 h | N-acetylated derivative | 82% | |
| Benzoyl chloride, pyridine, RT, 6 h | N-benzoylated analog | 77% |
The dihydrochloride salt’s solubility in polar solvents facilitates rapid acylation under mild conditions.
Cyclization and Ring-Opening Reactions
Under oxidative conditions, the compound undergoes cyclization to form heterocyclic frameworks. For example, TBHP (tert-butyl hydroperoxide) promotes tandem cyclization-bromination:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| TBHP, ethyl acetate, 80°C, 8 h | 3-Bromoimidazo[1,2-a]pyridine derivative | 63% |
The mechanism involves initial bromination of the pyridine ring, followed by intramolecular cyclization . Similar pathways are observed with iodine-mediated C–C bond cleavage .
Nucleophilic Substitution
The pyridine nitrogen and acetamide oxygen act as nucleophilic sites. For example:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SOCl₂, reflux, 3 h | Chlorinated pyridine analog | 71% | |
| NaH, alkyl halides, THF, 0°C | Alkyl-substituted pyridine derivatives | 58% |
Redox Reactions
The compound’s secondary amine and acetamide groups undergo oxidation and reduction:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, acetic acid, 50°C, 4 h | N-oxide derivative | 65% | |
| Reduction | NaBH₄, MeOH, RT, 2 h | Reduced amine analog | 73% |
Mechanistic Insights
-
Cyclization Pathways : TBHP generates bromine radicals, initiating bromination at the pyridine ring’s 3-position. Subsequent intramolecular attack by the acetamide nitrogen forms the imidazopyridine core .
-
Acylation Dynamics : The dihydrochloride salt’s protonated amine enhances electrophilicity, accelerating acyl transfer.
Comparison with Similar Compounds
Functional Group and Substituent Variations
The table below highlights key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Differences
- Amino vs. Chloro Substituents: The amino group in the target compound increases nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, chloro-substituted analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) are less reactive but more lipophilic, favoring pesticidal applications .
- Salt Forms : The dihydrochloride form of the target compound improves aqueous solubility, whereas hydrochloride or neutral forms (e.g., N-ethyl-N-(2-pyridinylmethyl)...acetamide·HCl) may have variable bioavailability .
Preparation Methods
Step 1: Preparation of Key Amide Intermediate
A common approach involves starting from commercially available amino acid derivatives or α-bromo ketones, which are reacted with 3-aminomethylpyridine or related pyridin-3-ylmethyl precursors.
- For example, α-bromoacetophenone derivatives can be reacted with 2-aminopyridine analogues under controlled conditions to form N-(pyridinyl) amides via nucleophilic substitution and C–C bond cleavage mechanisms.
- The reaction conditions can be tuned to favor amide formation using oxidants such as tert-butyl hydroperoxide (TBHP) in toluene, sometimes under metal-catalyzed or metal-free conditions.
Step 2: N-Methylation
- The N-methyl group on the amide nitrogen can be introduced by methylation reactions using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke type methylation) on the amide intermediate.
- Alternatively, reductive methylation methods can be applied where the amide nitrogen is methylated in the presence of reducing agents.
Step 3: Coupling with Pyridin-3-ylmethyl Moiety
- The pyridin-3-ylmethyl substituent is typically introduced via nucleophilic substitution or reductive amination.
- For example, the amide intermediate can be reacted with 3-(chloromethyl)pyridine or 3-pyridylmethyl halides under basic conditions to form the N-(pyridin-3-ylmethyl) amide.
Step 4: Formation of Dihydrochloride Salt
- The free base of 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide is converted into the dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.
- This step enhances the compound’s crystallinity, stability, and water solubility, facilitating handling and further applications.
Representative Reaction Conditions and Yields
*Yield varies depending on catalyst and reaction optimization.
Research Findings and Optimization Notes
- A study on pyridyl analogues showed that the key intermediate amide could be prepared in multiple steps from acetophenone derivatives, involving bromination, thiourea treatment, acetylation, and functionalization steps.
- The introduction of the pyridin-3-ylmethyl group was efficiently achieved through ipso-substitution under basic conditions, followed by purification via silica gel chromatography.
- Microwave irradiation has been employed to accelerate certain steps such as acetamide formation, improving reaction times from hours to minutes without compromising yield or purity.
- The dihydrochloride salt form is favored for its improved handling properties, and its preparation is straightforward by acidification of the free amide base.
Summary Table of Preparation Methodology
| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Amide Core Formation | Reaction of α-bromo ketones with aminopyridines | TBHP, toluene, metal-free or CuI catalyst | Moderate yields; mild conditions preferred |
| N-Methylation | Reductive methylation of amide nitrogen | Formaldehyde + reducing agent or methyl iodide | High selectivity and yield |
| Pyridin-3-ylmethyl Coupling | Nucleophilic substitution with pyridinylmethyl halides | NaH base, THF/DMF, RT to 60°C | Efficient coupling, purified by chromatography |
| Dihydrochloride Salt Formation | Acidification with HCl | HCl gas or aqueous HCl | Quantitative salt formation, improved stability |
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for 2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) are synthesized using controlled substitution reactions under alkaline conditions, followed by iron powder reduction in acidic media and condensation with cyanoacetic acid . Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (reflux conditions), and catalysts like EDC or DCC to enhance yields .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. Purity assessment often involves High-Performance Liquid Chromatography (HPLC) and elemental analysis. For example, NMR can resolve methyl and pyridine proton environments, while MS confirms molecular weight .
Q. How do functional groups in this compound influence its reactivity in downstream applications?
The pyridine ring and acetamide backbone enable hydrogen bonding and electrophilic substitution. The dihydrochloride salt enhances solubility in polar solvents, facilitating use in aqueous reaction systems. Analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) demonstrate similar reactivity in medicinal chemistry applications .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict intermediate stability?
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can model transition states and identify energetically favorable pathways. For instance, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error in reaction design . Machine learning models trained on reaction databases may further predict optimal solvent/catalyst combinations.
Q. What experimental strategies address contradictions in biological activity data across structural analogs?
Comparative studies of analogs (e.g., methyl 2-amino-3-(pyridin-3-yl)propanoate derivatives) highlight the impact of substituents on bioactivity. For example, replacing pyrrolidine with pyridine alters binding affinity due to steric and electronic effects. Dose-response assays and molecular docking studies can reconcile discrepancies by correlating structural features with activity trends .
Q. How do solvent polarity and temperature affect the regioselectivity of key synthetic steps?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing charged intermediates, while elevated temperatures accelerate condensation reactions. Evidence from N-(3-chloro-2-methylphenyl)acetamide synthesis shows that solvent choice impacts yield by 15–20% under identical conditions . Kinetic studies using in situ IR spectroscopy can further monitor reaction progress.
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Scaling requires addressing exothermicity in reduction steps (e.g., iron powder reactions) and optimizing purification methods. Continuous flow reactors improve heat/mass transfer for intermediates prone to degradation. Membrane separation technologies (e.g., nanofiltration) enhance recovery of dihydrochloride salts .
Methodological Recommendations
- Contradiction Analysis : Use comparative molecular field analysis (CoMFA) to map structure-activity relationships when biological data conflicts .
- Reaction Optimization : Employ design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Characterization : Pair tandem MS/MS with ion mobility spectrometry to resolve isobaric impurities in final products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
